4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide
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Overview
Description
4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide is an organic compound with a complex structure that includes a chloro group, a dimethylamino group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-chloroaniline to introduce the nitro group. This is followed by the acylation of the resulting nitroaniline with 4-(dimethylamino)benzoyl chloride under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide.
Oxidation: Hydrogen peroxide, acetic acid as a solvent.
Major Products Formed
Reduction: 4-amino-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxide derivatives of the original compound.
Scientific Research Applications
4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and bacterial infections.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: It is used in studies investigating enzyme inhibition and protein interactions, providing insights into biochemical pathways and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, disrupting biological pathways critical for disease progression. The nitro group can participate in redox reactions, while the dimethylamino group can enhance binding affinity to target proteins through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N,N-dimethylaniline: Shares the chloro and dimethylamino groups but lacks the nitro group, resulting in different reactivity and applications.
4-nitro-N,N-dimethylaniline:
Uniqueness
4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various chemical reactions and applications in research and industry.
Properties
IUPAC Name |
4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-18(2)12-6-4-11(5-7-12)17-15(20)10-3-8-13(16)14(9-10)19(21)22/h3-9H,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHFMYNYEBWPCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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